Ethyl 4-(biphenyl-4-yl)-2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-(6-METHOXYNAPHTHALENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE: is a complex organic compound that features a combination of biphenyl, naphthalene, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-(6-METHOXYNAPHTHALENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the biphenyl and naphthalene intermediates, followed by their coupling with thiophene derivatives. Common synthetic routes may involve:
Suzuki–Miyaura Coupling: This reaction is used to form the biphenyl moiety by coupling a boronic acid with an aryl halide in the presence of a palladium catalyst.
Thiophene Coupling: The final step involves coupling the naphthalene-amido intermediate with a thiophene derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-(6-METHOXYNAPHTHALENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones .
Scientific Research Applications
ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-(6-METHOXYNAPHTHALENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and optoelectronic devices.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism by which ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-(6-METHOXYNAPHTHALENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 6-METHOXY-2-NAPHTHOATE
- ETHYL 6-METHYL-2-OXO-4-{4-[(1-PHENYL-1H-1,2,3-TRIAZOL-4-YL)METHOXY]PHENYL}-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Uniqueness
ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-(6-METHOXYNAPHTHALENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its combination of biphenyl, naphthalene, and thiophene moieties, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C31H25NO4S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
ethyl 2-[(6-methoxynaphthalene-2-carbonyl)amino]-4-(4-phenylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C31H25NO4S/c1-3-36-31(34)28-27(22-11-9-21(10-12-22)20-7-5-4-6-8-20)19-37-30(28)32-29(33)25-14-13-24-18-26(35-2)16-15-23(24)17-25/h4-19H,3H2,1-2H3,(H,32,33) |
InChI Key |
NJNMFFOQEQUBCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)C=C(C=C5)OC |
Origin of Product |
United States |
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